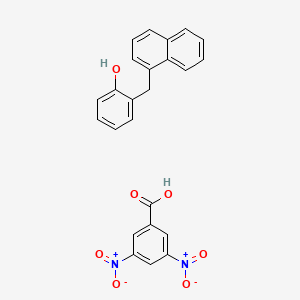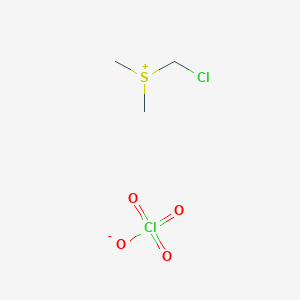
5-(Butoxymethyl)-3-propan-2-yloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butoxymethyl)-3-propan-2-yloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by its unique structure, which includes a butoxymethyl group and a propan-2-yloxolan-2-one moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-3-propan-2-yloxolan-2-one typically involves the reaction of butoxymethyl alcohol with a suitable oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The industrial methods focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)-3-propan-2-yloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce alcohols .
Scientific Research Applications
5-(Butoxymethyl)-3-propan-2-yloxolan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)-3-propan-2-yloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Butoxymethyl)-3-propan-2-yloxolan-2-one include other oxolane derivatives such as 5-(hydroxymethyl)-2-furfural and 5-(ethoxymethyl)-2-furfural .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts specific chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
62668-43-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-(butoxymethyl)-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-14-8-10-7-11(9(2)3)12(13)15-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
RZQHBSYRDLSXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CC(C(=O)O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid](/img/structure/B14530576.png)
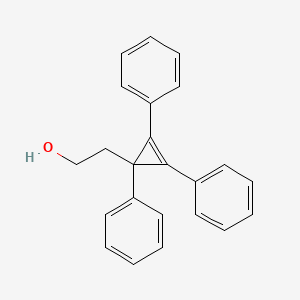
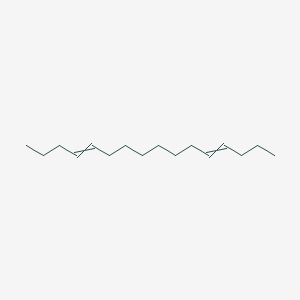
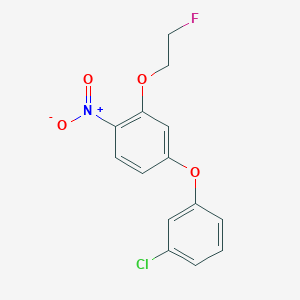
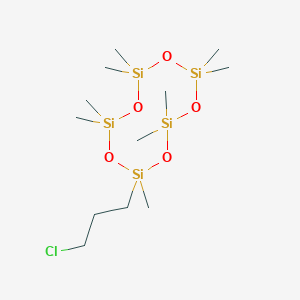
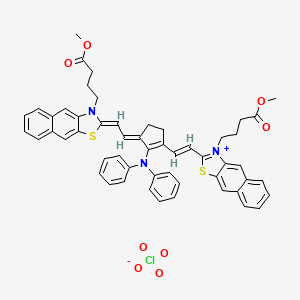
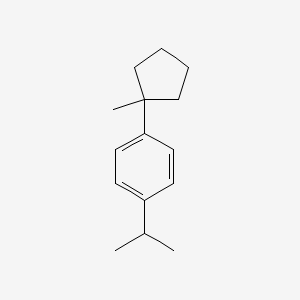
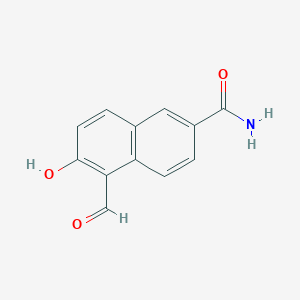
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
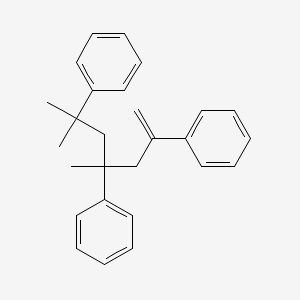
![4-[(Hexyloxy)methoxy]but-2-en-1-ol](/img/structure/B14530651.png)
![Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14530653.png)
